An In-Depth Technical Guide to N-(2,5-Dimethylphenyl)formamide: Synthesis, Characterization, and Application Context
An In-Depth Technical Guide to N-(2,5-Dimethylphenyl)formamide: Synthesis, Characterization, and Application Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(2,5-Dimethylphenyl)formamide, a key chemical intermediate. Moving beyond a simple data sheet, this document elucidates the compound's synthesis, analytical validation, and its significant role as a structural scaffold in medicinal chemistry, empowering researchers with both theoretical grounding and practical, field-proven insights.
Section 1: Compound Profile and Physicochemical Properties
N-(2,5-Dimethylphenyl)formamide is an aromatic amide that serves as a valuable building block in organic synthesis. Its molecular structure, featuring a formamide group attached to a 2,5-dimethylaniline core, provides a unique combination of reactivity and structural rigidity. The precise arrangement of the methyl groups influences its steric and electronic properties, making it a distinct isomer from its more commonly cited 2,4- and 3,5-dimethyl counterparts.
The foundational physicochemical data for N-(2,5-Dimethylphenyl)formamide are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Weight | 149.19 g/mol | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| CAS Number | 10113-40-3 | [1] |
| IUPAC Name | N-(2,5-dimethylphenyl)formamide | |
| Melting Point | 118-122 °C | |
| Appearance | Solid (form/color not specified) | |
| Classification | Research Chemical / Biochemical | [1] |
Section 2: Synthesis and Purification Protocol
The synthesis of N-aryl formamides is a cornerstone reaction in organic chemistry. The most direct and established method for preparing N-(2,5-Dimethylphenyl)formamide is the N-formylation of 2,5-dimethylaniline. The following protocol is based on well-understood principles of amine formylation using formic acid as the formyl group donor.
Expert Rationale for Experimental Choices:
The chosen method involves the direct reaction of the primary amine (2,5-dimethylaniline) with formic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's nitrogen atom attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule to form the stable amide bond. Using an excess of formic acid can serve as both the reagent and a solvent, while heating under reflux ensures the reaction reaches completion by providing the necessary activation energy and driving off the water byproduct. Purification by recrystallization is selected based on the solid nature of the product and its expected differential solubility in a hot versus cold solvent system, a standard and effective method for purifying crystalline organic solids.
Detailed Experimental Protocol: N-Formylation of 2,5-Dimethylaniline
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethylaniline (e.g., 10.0 g, 82.5 mmol).
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Reagent Addition: In a fume hood, carefully add an excess of 98% formic acid (e.g., 30 mL) to the flask.
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Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Allow the reaction to proceed under reflux with continuous stirring for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Reaction Quench: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. This step precipitates the crude product and neutralizes the excess formic acid.
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Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any remaining acid and water-soluble impurities.
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Purification (Recrystallization): Transfer the crude solid to a suitable flask. Recrystallize the product from a suitable solvent system (e.g., an ethanol/water mixture). Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.
Caption: Workflow for the synthesis and purification of N-(2,5-Dimethylphenyl)formamide.
Section 3: Analytical Characterization and Validation
Confirming the identity and purity of the synthesized N-(2,5-Dimethylphenyl)formamide is a critical, self-validating step. The following analytical techniques are essential for its characterization. While experimental spectra for this specific isomer are not widely available in public databases, this section describes the expected signals a researcher should look for to verify the structure.
Expected Spectroscopic Data:
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.
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Aromatic Protons: Three signals in the aromatic region (approx. 7.0-7.5 ppm), corresponding to the three protons on the phenyl ring.
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Formyl Proton: A singlet for the aldehyde proton (-CHO) typically appearing downfield (approx. 8.0-8.5 ppm). Due to restricted rotation around the C-N amide bond, this signal may appear as two distinct singlets (rotamers).
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Amide Proton: A broad singlet for the N-H proton.
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Methyl Protons: Two sharp singlets in the aliphatic region (approx. 2.2-2.5 ppm), each integrating to 3 protons, for the two distinct methyl groups on the aromatic ring.
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-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal in the downfield region (approx. 160-165 ppm) for the formyl C=O.
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Aromatic Carbons: Six distinct signals in the aromatic region (approx. 120-140 ppm).
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Methyl Carbons: Two signals in the aliphatic region (approx. 15-25 ppm).
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FTIR (Fourier-Transform Infrared Spectroscopy):
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N-H Stretch: A sharp to moderately broad peak around 3250-3300 cm⁻¹.
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C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹, which is highly characteristic of the amide carbonyl group.
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N-H Bend (Amide II): A band around 1530-1550 cm⁻¹.
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Caption: Analytical workflow for the structural validation and purity assessment of the final product.
Section 4: Applications and Research Significance
While N-(2,5-Dimethylphenyl)formamide is broadly classified as a research chemical, its true value lies in its potential as a precursor for more complex molecules. The 2,5-dimethylphenyl scaffold is a recognized structural feature in the development of novel antimicrobial agents.[2][3] This molecular framework is present in compounds that have shown activity against a wide range of pathogens, including bacteria, fungi, and viruses.[2][3]
Therefore, N-(2,5-Dimethylphenyl)formamide is a strategically important starting material for medicinal chemists and drug development professionals. It can be used to synthesize a variety of derivatives, such as:
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Formamidines: The formamide can be converted into the corresponding formamidine, a key functional group in various bioactive molecules.
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Thiourea Derivatives: It can serve as a precursor for N-(2,5-Dimethylphenyl)thioureido compounds, which are being investigated for antimicrobial properties.[2][3]
-
Heterocyclic Compounds: The formamide group can be utilized in cyclization reactions to build complex heterocyclic systems, which are prevalent in pharmaceuticals.
The research into new antimicrobial agents is critical in the face of rising antibiotic-resistant infections, positioning intermediates like N-(2,5-Dimethylphenyl)formamide as enabling tools in this vital area of drug discovery.[2]
Section 5: Safety and Handling
General Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before use and perform a thorough risk assessment for any experimental procedure involving this compound.
References
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MDPI. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]
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National Center for Biotechnology Information (PMC). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]
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Taylor & Francis Online. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. [Link]
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ResearchGate. Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. [Link]
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PubChemLite. N-(2,5-dimethylphenyl)formamide (C9H11NO). [Link]
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Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
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NIST WebBook. Formamide, N,N-dimethyl-. [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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ResearchGate. Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices. [Link]
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The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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IUCr Journals. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. [Link]
Sources
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